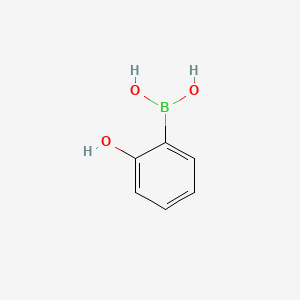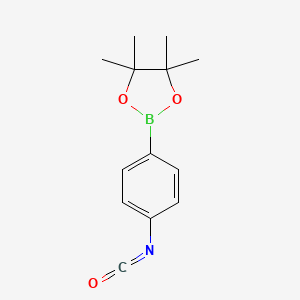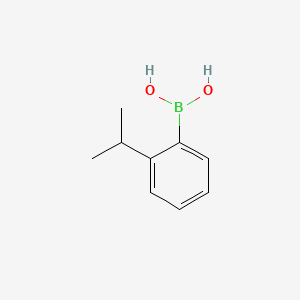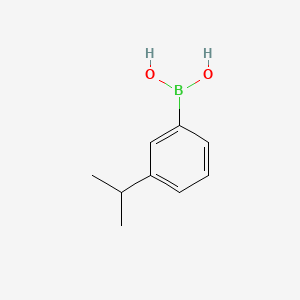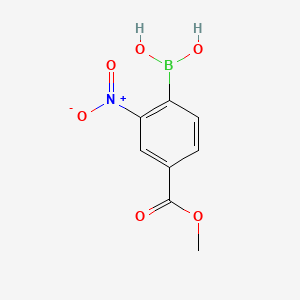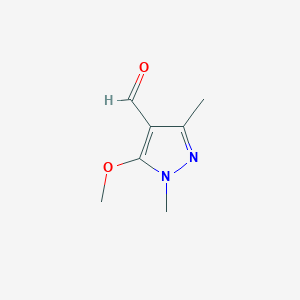
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds related to 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been a focus of several studies. For instance, the synthesis of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was achieved through a reaction involving a similar compound. This study highlights the methods of synthesis and the crystalline structure of the resulting compound (Arderne, Fotsing, & Ndinteh, 2021).
Characterization of Derivatives : Research has also been conducted on the synthesis and characterization of derivatives of this compound. For example, a study focused on the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showcasing the chemical process and characterization of this compound (Attaryan, Antanosyan, & Asratyan, 2008).
Chemical Reactions and Properties
Chemical Reactions : Research has explored the use of this compound in chemical reactions. For instance, the compound has been used in the synthesis of novel and efficient 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).
Formylation Studies : The Vilsmeier-Haak formylation process has been used to form 4-formyl derivatives of 3,5-dimethyl-1H-pyrazoles, including this compound (Attaryan et al., 2006).
Biological Applications and Investigations
Bioactive Compounds Synthesis : The synthesis of pyrazole oxime derivatives containing a N-Pyridylpyrazole moiety, including compounds related to this compound, has been researched for their potential insecticidal activities (Xiao et al., 2020).
Anti-Microbial Properties : Studies have also investigated the anti-microbial properties of compounds related to this compound. For example, new quinolinyl chalcones containing a pyrazole group showed promising anti-microbial properties (Prasath et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not mentioned in the literature, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities. They are often used as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.
Properties
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOGDKGNNDJPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377394 |
Source


|
| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26990-71-6 |
Source


|
| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

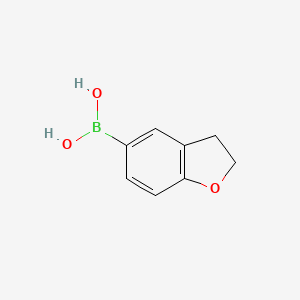


![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
